molecular formula C7H11N3S B2646398 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine CAS No. 901272-99-9

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine

Cat. No.: B2646398
CAS No.: 901272-99-9
M. Wt: 169.25
InChI Key: YXZGZKUMMPLOIW-UHFFFAOYSA-N
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Description

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core with an ethylamine substituent at the 3-position. The ethylamine group confers distinct physicochemical properties, such as enhanced solubility in polar solvents and the ability to form hydrogen bonds, which may influence its biological activity .

Properties

IUPAC Name

2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-2-1-6-5-11-7-9-3-4-10(6)7/h5H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZGZKUMMPLOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine typically involves the condensation of imidazole-2-thiones with various acyl chlorides. For example, imidazole-2-thiones can react with 3-aryl-2-propenoyl chlorides in the presence of pyridine to form the desired product . The reaction conditions often include heating the mixture to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[2,1-b][1,3]thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted imidazo[2,1-b][1,3]thiazole compounds .

Scientific Research Applications

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[2,1-b]thiazole core is a versatile pharmacophore. Below, we compare 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine with key analogs, focusing on structural variations, synthesis routes, and biological activities.

Positional Isomers

  • 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride (CAS 1797941-14-0): Structural Difference: Ethylamine substituent at the 6-position instead of the 3-position. Properties: The hydrochloride salt (C₇H₁₂ClN₃S, MW 205.71) exhibits improved aqueous solubility compared to the free base .

Acetamide Derivatives

  • 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) :
    • Structural Features : Acetamide linker with a 4-chlorophenyl group and piperazine-methoxybenzyl substituent.
    • Activity : Demonstrates potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM). This highlights the importance of the 4-chlorophenyl group and piperazine moiety in enhancing VEGFR2 inhibition .
    • Synthesis : Derived from multi-step reactions involving hydrazide intermediates .

Ester and Prodrug Analogs

  • Ethyl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate hydrochloride (CAS 76629-19-1):
    • Structural Features : Ethyl ester instead of ethylamine.
    • Properties : Acts as a prodrug, with the ester group improving membrane permeability. Hydrolysis in vivo releases the active carboxylic acid .
    • Application : Commonly used as an intermediate in synthesizing bioactive derivatives .

Thiocarbamate and Hydrazinecarbothioamide Derivatives

  • 6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N' dicyclohexylimidothiocarbamate: Structural Features: Thiocarbamate group with bulky dicyclohexyl substituents.
  • 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide :
    • Activity : Shows aldose reductase inhibitory activity, suggesting utility in diabetic complications. The thioamide group enhances enzyme binding via sulfur interactions .

Key Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound C₇H₁₀N₄S 182.24* Not Reported 3-Ethylamine
5l (Acetamide derivative) C₃₀H₂₉ClN₆O₂S 573.18 116–118 4-Chlorophenyl, Piperazine
Ethyl Ester Hydrochloride C₉H₁₃ClN₂O₂S 248.73 Not Reported Ethyl Ester
2-{2H,3H-imidazo[...]-6-yl}ethan-1-amine HCl C₇H₁₂ClN₃S 205.71 Not Reported 6-Ethylamine (HCl salt)

*Calculated based on IUPAC name.

Biological Activity

The compound 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine , with CAS number 901272-99-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H11_{11}N3_3S
  • Molecular Weight : 169.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key activities include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

In vitro studies have shown that the compound can inhibit the proliferation of cancer cells. For instance, a recent investigation highlighted its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. Experimental models indicate that it can mitigate oxidative stress and reduce neuronal cell death in conditions like Alzheimer's disease.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways.

Case Studies

Several case studies have been published that provide insight into the biological activity of this compound:

StudyFocusFindings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study 2AnticancerInduced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours.
Study 3NeuroprotectionReduced oxidative stress markers in SH-SY5Y neuronal cells by 40% compared to control.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine and its derivatives?

  • Methodology : One-pot multicomponent reactions are widely employed. For example, aryl glyoxals, aryl amines, and 2-aminobenzothiazole react in ethanol under catalyst-free conditions to yield imidazo[2,1-b]thiazole derivatives. Electron-withdrawing groups (EWGs) on aryl glyoxals favor product formation via cyclization .
  • Key Steps : Isolation involves purification via column chromatography, while characterization relies on NMR, IR, and mass spectrometry. Variations in substituents (e.g., EWGs vs. electron-donating groups) influence reaction pathways and yields .

Q. How are spectroscopic techniques utilized to characterize this compound’s structural and electronic properties?

  • Approach :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm cyclization. For instance, aromatic protons in the imidazo-thiazole ring resonate at δ 7.2–8.5 ppm .
  • Mass Spectrometry : High-resolution mass spectra (HRMS) validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • IR : Stretching frequencies for amine (-NH2_2) and thiazole (C-S) groups appear at ~3300 cm1^{-1} and 680 cm1^{-1}, respectively .

Q. What are the typical reaction conditions for functionalizing the ethanamine moiety in this compound?

  • Procedure : The primary amine group undergoes nucleophilic substitution or condensation. For example, hydrazine derivatives react with aldehydes in methanol under reflux to form hydrazones, followed by cyclization with acetic acid to yield fused heterocycles .
  • Optimization : Solvent choice (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) critically affect reaction rates and yields .

Advanced Research Questions

Q. How do electronic effects of substituents influence product distribution in imidazo-thiazole syntheses?

  • Case Study : When aryl glyoxals and aryl amines with EWGs (e.g., -NO2_2, -CF3_3) are used, cyclization dominates, yielding imidazo-thiazoles. Conversely, electron-donating groups (EDGs) favor side products like 2,2'-oxybis(ethan-1-ones) due to reduced electrophilicity at the reactive site .
  • Data Analysis : Table 2 in quantifies yields (65–92%) for various substituents, demonstrating the correlation between electronic effects and selectivity.

Q. What computational strategies are effective for predicting reaction pathways and optimizing imidazo-thiazole synthesis?

  • Method : Density functional theory (DFT) calculates transition-state energies to identify favorable pathways. For instance, ICReDD’s quantum chemical reaction path searches reduce trial-and-error experimentation by predicting optimal conditions (e.g., solvent polarity, catalyst presence) .
  • Application : Computational models validate experimental observations, such as the role of EWGs in stabilizing intermediates during cyclization .

Q. How can mechanistic contradictions in competing reaction pathways (e.g., cyclization vs. dimerization) be resolved?

  • Approach :

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediate species.
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace nitrogen incorporation in products .
  • Theoretical Modeling : Compare activation energies for competing pathways using DFT .
    • Example : In , dimerization is suppressed by using excess aryl glyoxal, shifting equilibrium toward cyclization.

Q. What are the challenges in scaling up laboratory-scale syntheses of imidazo-thiazole derivatives?

  • Issues :

  • Purification : Column chromatography is impractical for large batches; alternative methods (e.g., recrystallization) require solvent optimization .
  • Side Reactions : Scale-dependent heat transfer can promote undesired pathways (e.g., oxidation of thiazole rings) .
    • Solutions : Use flow chemistry to control reaction parameters (temperature, residence time) and minimize side products .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for similar imidazo-thiazole syntheses?

  • Factors :

  • Solvent Purity : Trace water in ethanol can hydrolyze intermediates, reducing yields .
  • Reagent Ratios : Deviations from equimolar ratios (e.g., excess aryl amine) favor side reactions .
  • Catalyst Traces : Residual metal ions (e.g., Fe3+^{3+}) in reagents may inadvertently catalyze oxidation .
    • Resolution : Standardize protocols (e.g., anhydrous solvents, strict stoichiometry) and report detailed reaction conditions.

Tables for Key Findings

Substituent Type Reaction Outcome Yield (%) Reference
EWGs on aryl glyoxalCyclized product (4)85–92
EDGs on aryl amineDimer (5)65–72
Mixed substituentsCompeting pathways50–78

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